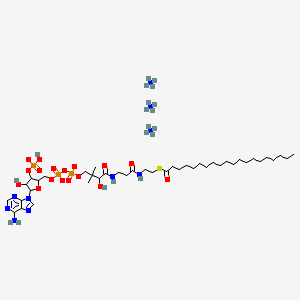![molecular formula C19H20O7 B12063516 [3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen ring system and multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the initial formation of the chromen ring system followed by the introduction of the acetyloxy and hydroxy groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization are essential to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
Scientific Research Applications
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex chromen ring system.
Acetylacetone: Another compound with similar reactivity but different structural features.
Uniqueness
The uniqueness of [3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-(4-acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate |
InChI |
InChI=1S/C19H20O7/c1-10(20)25-13-5-3-12(4-6-13)15-9-24-17-8-14(26-11(2)21)7-16(22)18(17)19(15)23/h3-6,9,14,16-18,22H,7-8H2,1-2H3 |
InChI Key |
PTXRERKBYYLTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


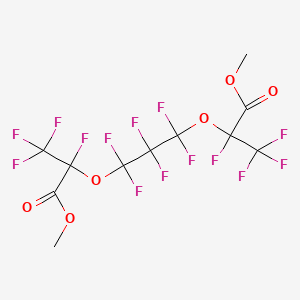

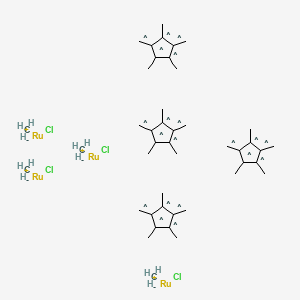
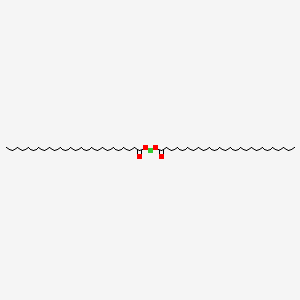
palladium(II)](/img/structure/B12063454.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
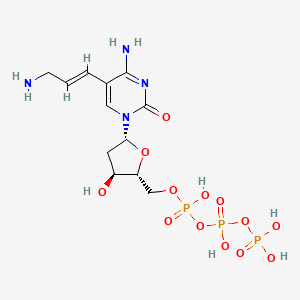

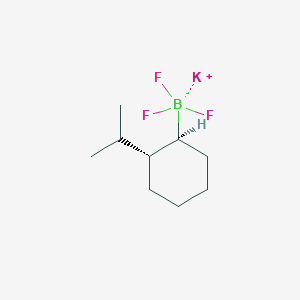
![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

